molecular formula C13H14N2O3S2 B2475023 6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole CAS No. 2034252-83-8

6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2475023
CAS No.: 2034252-83-8
M. Wt: 310.39
InChI Key: TXOQLXHTXRKNJV-UHFFFAOYSA-N
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Description

6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features both azetidine and benzothiazole moieties

Scientific Research Applications

6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole, can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges. Other methods include nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, and ring-opening of highly strained azabicyclobutanes .

Industrial Production Methods

Industrial production of azetidines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole is unique due to its combination of azetidine and benzothiazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(3-ethylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-2-20(17,18)10-6-15(7-10)13(16)9-3-4-11-12(5-9)19-8-14-11/h3-5,8,10H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOQLXHTXRKNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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